N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide
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Overview
Description
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic organic compound that features a piperidine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of methoxy-substituted aniline derivatives.
Coupling with Trimethoxyphenyl Group: The piperidine intermediate is then coupled with a trimethoxyphenyl derivative through a series of condensation reactions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amide Formation: The final step involves the formation of the amide bond between the piperidine and trimethoxyphenyl groups. This is typically achieved through the use of amide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioactive properties against various diseases.
Biological Research: The compound is used in studies related to its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s trimethoxyphenyl group is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities with N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide, particularly in the presence of a piperidine ring and aromatic substituents.
Trimethoprim: Contains the trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a trimethoxyphenyl group, which may confer distinct bioactive properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-28-20-6-5-15-26(16-20)19-11-9-18(10-12-19)25-22(27)14-8-17-7-13-21(29-2)24(31-4)23(17)30-3/h7,9-13,20H,5-6,8,14-16H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUSYZWEWSXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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